4-Chloro-2,6-dimethyl-3-nitropyridine
Overview
Description
4-Chloro-2,6-dimethyl-3-nitropyridine (4-CDNP) is an organic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that can be used in various synthesis methods, research applications, and laboratory experiments. 4-CDNP is a nitropyridine derivative and has a unique structure that makes it an ideal molecule for various research purposes.
Scientific Research Applications
Intermolecular Interactions and Crystal Packing
Research has revealed insights into the intermolecular interactions and crystal packing of closely related compounds to 4-Chloro-2,6-dimethyl-3-nitropyridine. Studies on 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide have shown the presence of medium-strong hydrogen bonds and other short intermolecular contacts in their crystal structures, impacting their vibrational properties (Hanuza et al., 1997).
Vibrational Spectroscopy and Molecular Structure
Vibrational spectroscopy, combined with X-ray crystallography, has been used to investigate the structural and spectroscopic properties of similar nitropyridine derivatives. These studies provide valuable insights into the molecular conformation and interactions present in these compounds (Ban-Oganowska et al., 2001).
Theoretical Calculations and Molecular Properties
Theoretical calculations using methods like density functional theory (DFT) have been employed to explore the molecular structures and vibrational spectra of compounds like 2,6-dimethyl-4-nitropyridine N-oxide. Such studies help in understanding the geometric parameters, vibrational frequencies, and other molecular properties relevant to this compound (Yıldırım et al., 2011).
Electron Spin Resonance and Molecular Orbitals
Electron spin resonance (ESR) spectra have been analyzed for various nitropyridine anion radicals, including derivatives of this compound. These studies help in understanding the electronic structure and reactivity of these molecules (Cottrell & Rieger, 1967).
Chemical Reactivity and Transformations
Investigations into the reactivity of similar compounds, such as 4,6-dimethyl-5-nitro-2chloro-3-cyanopyridine, have been conducted. These studies reveal how these molecules can undergo unique transformations under specific conditions, providing insights that could be applicable to this compound (Yurovskaya et al., 1996).
Mechanism of Action
Target of Action
It is known to be used as a reagent in the synthesis of imigliptin , a DPP-4 inhibitor used in the treatment of type 2 diabetes . Therefore, it can be inferred that the compound may indirectly influence the activity of DPP-4 enzymes.
Mode of Action
It is known that the compound is involved in the synthesis of imigliptin , suggesting that it may participate in reactions leading to the formation of DPP-4 inhibitors.
Biochemical Pathways
Given its role in the synthesis of imigliptin , it may indirectly influence pathways related to glucose metabolism and insulin regulation.
Result of Action
Its role in the synthesis of imigliptin suggests that it contributes to the inhibition of DPP-4 enzymes, which can increase the levels of incretin hormones, improve insulin secretion, and ultimately lower blood glucose levels.
Action Environment
The action, efficacy, and stability of 4-Chloro-2,6-dimethyl-3-nitropyridine can be influenced by various environmental factors. For instance, the compound is a solid under normal conditions , and its solubility in methanol suggests that it may be more reactive in certain solvents. Furthermore, it should be stored under inert gas at 2-8°C , indicating that temperature and atmospheric conditions can affect its stability.
Safety and Hazards
properties
IUPAC Name |
4-chloro-2,6-dimethyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBGFLWVQDGETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443688 | |
Record name | 4-Chloro-2,6-dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15513-48-1 | |
Record name | 4-Chloro-2,6-dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2,6-dimethyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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